Gatifloxacina Dímero 4

Descripción general

Descripción

Synthesis Analysis

Gatifloxacin Dimer 4 is synthesized as a part of exploring the structural diversity and potential enhancements in the antibacterial efficacy of gatifloxacin. The synthesis involves controlled laboratory processes that yield four piperazine-linked fluoroquinolone dimers of Gatifloxacin. This includes the synthesis of Despropylene Gatifloxacin (a metabolite), which further underscores the complexity and the chemical versatility of gatifloxacin derivatives (Garaga et al., 2013).

Molecular Structure Analysis

The molecular structure of Gatifloxacin Dimer 4 is characterized by its piperazine linkage, which is a key differentiator from its monomeric form. The structure elucidation of these dimers provides insights into the possible enhancements or alterations in the chemical and biological properties of gatifloxacin. The bidentate coordination of gatifloxacin with metals, as seen in various metal complexes, might suggest similar structural features in its dimer forms, with coordination through ketone oxygen and a carboxylato oxygen, leading to a distorted octahedral geometry (Sadeek & El-Shwiniy, 2010).

Chemical Reactions and Properties

The chemical reactivity of Gatifloxacin Dimer 4 can be inferred from the synthesis and characterization studies. The formation of dimers through specific linkages suggests a certain degree of reactivity towards agents that facilitate dimerization. Additionally, the interaction of gatifloxacin with metals to form complexes highlights its ability to engage in coordination chemistry, which could be mirrored or modified in its dimeric forms.

Physical Properties Analysis

The solubility of gatifloxacin and, by extension, its dimers, in various solvents is crucial for understanding its physical properties. The solubility in different solvents indicates the potential for diverse applications and formulations. The interaction with solvents and the resulting solubility profiles might differ for the dimeric forms due to changes in molecular size and polarity (Xu & Wang, 2019).

Chemical Properties Analysis

The chemical properties of Gatifloxacin Dimer 4, such as its antimicrobial activity, can be partially understood through studies on gatifloxacin and its metal complexes. These studies show enhanced activity of the complexes against various microorganisms, suggesting that the dimeric forms might also exhibit unique or enhanced chemical properties compared to the monomeric gatifloxacin. The structural features and chemical reactivity play a significant role in these properties (Sadeek & El-Shwiniy, 2010).

Aplicaciones Científicas De Investigación

Agente Antibacteriano

La Gatifloxacina Dímero 4 es un derivado de la Gatifloxacina, un agente antibacteriano perteneciente a la familia de las fluoroquinolonas de cuarta generación {svg_1}. Se utiliza para tratar una variedad de infecciones bacterianas, particularmente las causadas por bacterias Gram-negativas {svg_2}.

Síntesis y Caracterización del Fármaco

La síntesis y caracterización de la this compound se han estudiado ampliamente. Se observaron cuatro dímeros de Gatifloxacina unidos a piperazina durante el proceso de laboratorio para la Gatifloxacina y se identificaron {svg_3}. Esta investigación puede ayudar a mejorar el proceso de producción y el control de calidad de este compuesto.

Síntesis de Metabolitos

La this compound participa en la síntesis de Despropileno Gatifloxacina, un metabolito de la Gatifloxacina {svg_4}. Comprender las vías metabólicas de los fármacos es fundamental para predecir su farmacocinética y posibles interacciones fármaco-fármaco.

Desarrollo de Métodos Analíticos

La this compound se puede utilizar en el desarrollo de métodos analíticos. Por ejemplo, se puede evaluar en combinación con otros fármacos en diversos medios biológicos {svg_5}. Esto es importante para las pruebas de fármacos y el control de los niveles terapéuticos de fármacos en los pacientes.

Combinaciones de Fármacos

La this compound se puede combinar con otros fármacos en preparaciones farmacéuticas {svg_6}. El estudio de estas combinaciones puede ayudar a optimizar las formulaciones de fármacos y mejorar la eficacia terapéutica.

Cromatografía

La this compound se puede analizar utilizando diversas técnicas cromatográficas {svg_7}. Esto puede ayudar a determinar su pureza, identificar impurezas y estudiar su estabilidad.

Mecanismo De Acción

Target of Action

Gatifloxacin Dimer 4, like its parent compound Gatifloxacin, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The bactericidal action of Gatifloxacin Dimer 4 is achieved through the inhibition of its primary targets, DNA gyrase and topoisomerase IV . This inhibition disrupts the bacterial DNA replication process, leading to the death of the bacteria .

Pharmacokinetics

Gatifloxacin, the parent compound of Gatifloxacin Dimer 4, is known for its high oral bioavailability (96%), large volume of distribution, low protein binding, and broad tissue distribution . It is primarily excreted unchanged in the urine

Result of Action

The primary result of Gatifloxacin Dimer 4’s action is the death of the bacteria. By inhibiting the enzymes necessary for bacterial DNA replication, transcription, repair, and recombination, the compound prevents the bacteria from growing and multiplying .

Propiedades

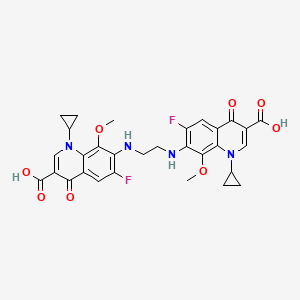

IUPAC Name |

7-[2-[(3-carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinolin-7-yl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28F2N4O8/c1-43-27-21(19(31)9-15-23(27)35(13-3-4-13)11-17(25(15)37)29(39)40)33-7-8-34-22-20(32)10-16-24(28(22)44-2)36(14-5-6-14)12-18(26(16)38)30(41)42/h9-14,33-34H,3-8H2,1-2H3,(H,39,40)(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYRMXJSFKUVNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1NCCNC3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F)F)C(=O)C(=CN2C6CC6)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28F2N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.